N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide
Beschreibung
N1-(2-(Furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N2-(oxalyl) group) bridging two distinct substituents: a 2-(furan-3-yl)-2-hydroxyethyl moiety and a 2-methoxybenzyl group.
Eigenschaften
IUPAC Name |
N'-[2-(furan-3-yl)-2-hydroxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-22-14-5-3-2-4-11(14)8-17-15(20)16(21)18-9-13(19)12-6-7-23-10-12/h2-7,10,13,19H,8-9H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHCSHTZAZFDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C16H18N2O5
- Molecular Weight: 318.33 g/mol
- IUPAC Name: N'-[2-(furan-3-yl)-2-hydroxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide
The compound features a furan ring and a methoxybenzyl moiety, which may contribute to its biological activity through various interactions with biological macromolecules.
The biological activity of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide is hypothesized to involve:
- Interaction with Enzymes: The compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways.
- Receptor Binding: Potential binding to receptors can lead to altered signaling pathways, impacting cellular responses.
- Non-Covalent Interactions: The presence of furan and methoxy groups allows for π-π stacking and hydrogen bonding, facilitating interactions with proteins and nucleic acids.
Anticancer Activity
Several studies have indicated that derivatives of oxalamide compounds exhibit cytotoxic effects against various cancer cell lines. For instance, research on similar compounds has shown selective cytotoxicity towards tumor cells without affecting normal cells significantly. This selectivity is crucial for developing safe therapeutic agents.
Antimicrobial Activity
The antimicrobial potential of oxalamides has been explored in various contexts. Preliminary data suggest that N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide may possess activity against both bacterial and fungal pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Significant inhibition | |
| Candida albicans | Mild inhibition |
Case Studies and Research Findings
-
Cytotoxicity Assays:
A study evaluated the cytotoxic effects of oxalamide derivatives on human cancer cell lines, revealing that certain modifications enhance their efficacy. The compound's structure appears to influence its ability to induce apoptosis in cancer cells. -
Antimicrobial Efficacy:
In vitro studies demonstrated that the compound exhibited varying degrees of antimicrobial activity against selected bacteria and fungi. It was particularly effective against gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections. -
Mechanistic Insights:
Further investigations into the mechanism revealed that the compound might inhibit key metabolic enzymes involved in bacterial growth, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Aromatic vs.
- Hydroxyethyl Group : Present in both the target compound and Compound 8, this group may improve solubility or enable hydrogen bonding in biological systems .
- Methoxybenzyl vs. Chlorophenyl : The methoxy group in the target compound likely increases lipophilicity (logP) compared to electron-withdrawing chlorophenyl groups in antiviral analogs .
Flavor Enhancement
S336, a structurally related oxalamide, acts as a potent umami agonist with regulatory approval (FEMA 4233). Its pyridine and dimethoxybenzyl groups are critical for TAS1R1/TAS1R3 receptor activation .
Antiviral Activity
Compounds 8–11 () exhibit anti-HIV activity via CD4-binding site inhibition. Their thiazole and piperidine/pyrrolidine moieties facilitate target engagement, achieving IC50 values in the nanomolar range . The target compound’s hydroxyethyl group could similarly enhance solubility, but its furan and methoxybenzyl groups may reduce steric compatibility with viral targets compared to thiazole-based analogs.
Metabolic Stability
The target compound’s lack of pyridine and inclusion of methoxybenzyl may reduce CYP inhibition, improving metabolic stability.
Physicochemical Properties
Notes:
- The hydroxyethyl group in the target compound may improve aqueous solubility compared to S334.
- The methoxybenzyl group’s electron-donating nature could reduce oxidative metabolism rates versus chlorophenyl groups .
Q & A
Q. What are the optimized synthetic routes for N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of furan-3-yl and methoxybenzyl intermediates. Key steps include:
-
Coupling of intermediates : Use carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) for amide bond formation .
-
Protection of hydroxyl groups : Temporary protection (e.g., tert-butyldimethylsilyl ether) prevents undesired side reactions during coupling .
-
Reaction optimization : Temperature control (0–25°C) and solvent selection (e.g., DMF or dichloromethane) significantly impact yield and purity. For example, lower temperatures reduce racemization .
-
Purification : Chromatography or recrystallization ensures >95% purity .
- Data Table : Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Evidence |
|---|---|---|---|---|
| Intermediate 1 (Furan-3-yl) | Ethyl chlorooxalate, Et₃N, DCM, 0°C | 75 | 90 | |
| Intermediate 2 (Methoxybenzyl) | Benzyl bromide, K₂CO₃, DMF, 60°C | 82 | 88 | |
| Final Coupling | DCC, HOBt, RT, 24h | 68 | 95 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., furan C3 vs. C2 substitution) and hydroxyl proton integration .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 389.2) and detects impurities .
- IR Spectroscopy : Identifies carbonyl (1650–1700 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) groups .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .
Q. What initial biological screening assays are recommended to evaluate bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test against soluble epoxide hydrolase (sEH) or kinases using fluorogenic substrates (e.g., 4-nitrophenyl acetate for sEH) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess electronic effects .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent spatial orientation with bioactivity .
- Crystallography : Resolve X-ray structures of target-bound complexes (e.g., with sEH) to identify critical hydrogen bonds .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
- Prodrug design : Mask hydroxyl groups (e.g., acetyl esters) to improve bioavailability .
- Orthogonal assays : Validate in vivo anti-inflammatory activity using murine collagen-induced arthritis models .
Q. What computational approaches predict binding modes with biological targets?
- Methodological Answer :
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
